![molecular formula C23H31N5O2 B2936550 Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate CAS No. 843616-47-7](/img/structure/B2936550.png)
Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate, also known as XAV-939, is a small molecule inhibitor that targets the Wnt signaling pathway. This pathway plays a crucial role in embryonic development, tissue homeostasis, and cancer progression. In recent years, XAV-939 has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Aplicaciones Científicas De Investigación
Neuroprotective Properties through Kynurenine Pathway Modulation
Research has identified the kynurenine pathway as a critical metabolic route in the central nervous system, involving neuroactive intermediates like kynurenic acid and quinolinic acid. Kynurenic acid, known for its neuroprotective qualities, acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and the alpha7-nicotinic acetylcholine receptor. Conversely, quinolinic acid is recognized for its neurotoxic properties. Modulating this pathway to reduce quinolinic acid levels while increasing kynurenic acid in the brain presents a novel drug target, potentially beneficial for treating neurological disorders. This emphasizes the potential of compounds like Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate in neuroprotection and the treatment of neurological diseases through pathway modulation (E. Vámos et al., 2009).
Quinoxaline Derivatives in Oxidative Stress and Toxicity
Quinoxaline derivatives, including Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate, have been extensively studied for their roles in inducing oxidative stress and their potential toxic effects. Oxidative stress plays a critical role in the toxicity of quinoxaline derivatives, with reactive oxygen species (ROS) generation being a key mechanism. Understanding the balance between the antioxidant properties and the pro-oxidant activities of these compounds can lead to the development of novel therapeutics with minimized toxic effects, highlighting their importance in drug development (Xu Wang et al., 2016).
Biomedical Applications of Quinoxaline-Containing Sulfonamides
Combining the quinoxaline structure with sulfonamide groups has expanded the therapeutic potential of these compounds. Quinoxaline sulfonamide derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects. This synergy between quinoxaline and sulfonamide functionalities underscores the versatility of these compounds in medicinal chemistry, suggesting that modifications to quinoxaline-containing sulfonamides could yield new therapeutic agents for various diseases (Ali Irfan et al., 2021).
Propiedades
IUPAC Name |
heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-3-4-5-6-9-16-30-23(29)18(17-24)21-22(28-14-12-27(2)13-15-28)26-20-11-8-7-10-19(20)25-21/h7-8,10-11,18H,3-6,9,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYSBBJUTXQRLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide](/img/structure/B2936467.png)
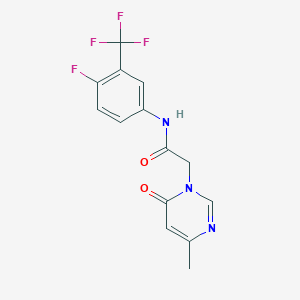

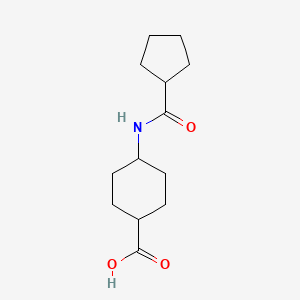
![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2936476.png)
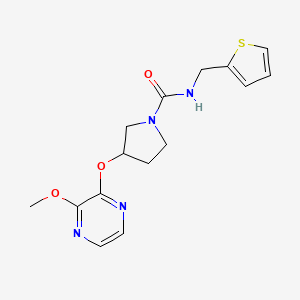
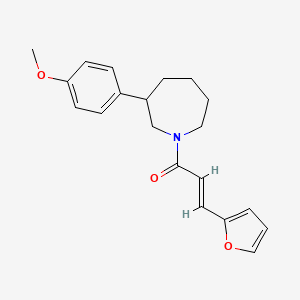
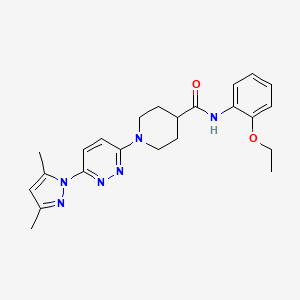

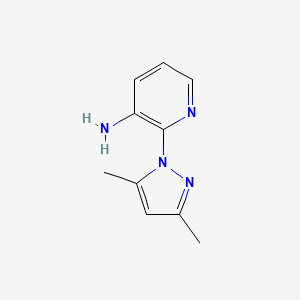
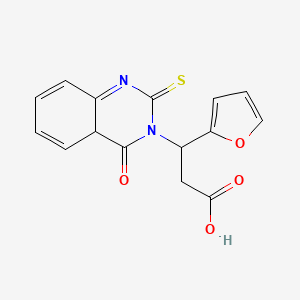
![(E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2936486.png)
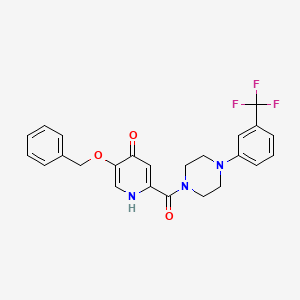
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2936489.png)